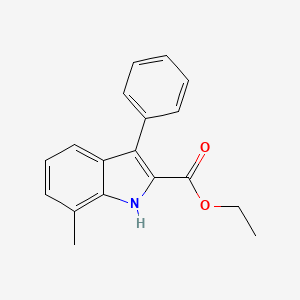

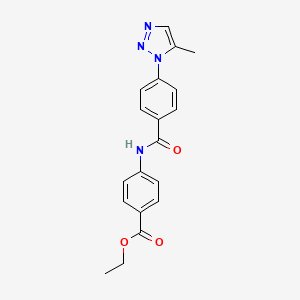

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

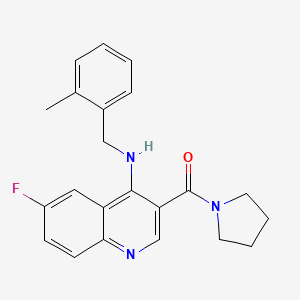

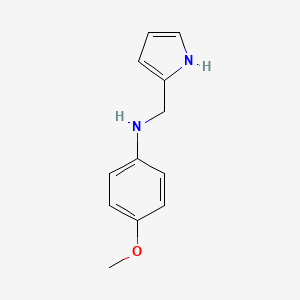

Ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

The molecular formula of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is C18H17NO2 . The structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Synthesis of Ethyl 1-Aryl-5-Methyl-4-[1-(Phenylhydrazinylidene)ethyl]-1H-Pyrazole-3-Carboxylates

- This research demonstrates the conversion of Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine, leading to ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates, and then further conversion to other derivatives. It highlights a pathway for synthesizing complex compounds using ethyl indole derivatives (Potopnyk, Matiichuk, & Obushak, 2017).

Mechanisms of Cyclisation of Indolo Oxime Ethers

- This study investigates the cyclization of a series of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates, exploring the mechanism for forming ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates. It sheds light on the chemical behavior and synthesis of complex indole-based structures (Clayton, Black, & Harper, 2008).

Biological Activities

Synthesis and Anti-Hepatitis B Virus Activities of Ethyl 5-Hydroxy-1H-Indole-3-Carboxylates

- This research focused on designing and synthesizing a series of ethyl 5-hydroxyindole-3-carboxylates and evaluating their anti-HBV activities. Among them, specific compounds displayed significant anti-HBV activity, showcasing the potential therapeutic applications of these derivatives (Zhao, Zhao, Chai, & Gong, 2006).

Synthesis and Antiviral Activity of Ethyl 1,2-Dimethyl-5-Hydroxy-1H-Indole-3-Carboxylates and Their Derivatives

- This study involves the synthesis of new ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, including testing against influenza A and other viruses. It highlights the chemical versatility of ethyl indole derivatives in developing potential antiviral agents (Ivashchenko et al., 2014).

Chemical Transformations and Applications

Thiocyanation of Indoles

- The treatment of ethyl indole-2-carboxylate with thiocyanogen in acetic acid, producing 3-thiocyanatoindoles, is detailed in this research. It provides insights into the functionalization of indole derivatives for various chemical applications (Tamura, Kwon, Chun, & Ikeda, 1978).

Synthesis of 3-Pyrrol-3′-Yloxindoles with a Carbamate Function

- This paper discusses the synthesis of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, highlighting the versatility of indole derivatives in forming complex organic structures (Velikorodov, Kuanchalieva, & Ionova, 2011).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, chemical reactivity, mechanism of action, and safety profile of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate. This could lead to the development of new drugs and therapies.

Eigenschaften

IUPAC Name |

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-21-18(20)17-15(13-9-5-4-6-10-13)14-11-7-8-12(2)16(14)19-17/h4-11,19H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHVTEWLKANJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N1)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl](/img/structure/B2812967.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)

![N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2812970.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)

![1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812976.png)

![N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide](/img/structure/B2812986.png)